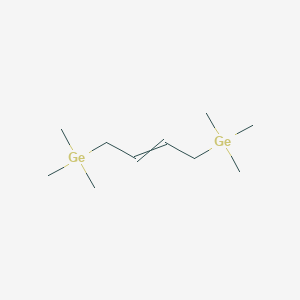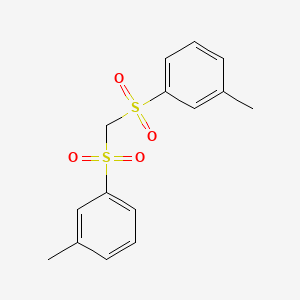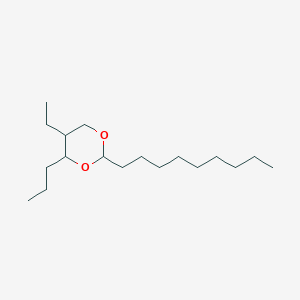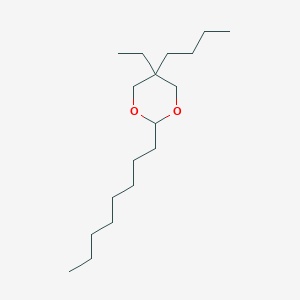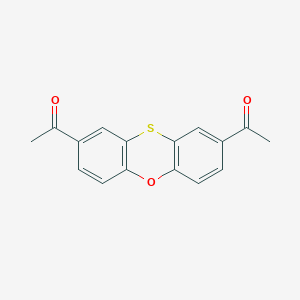
1-(8-Acetylphenoxathiin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Acetylphenoxathiin-2-yl)ethanone is an organic compound with the molecular formula C16H12O3S It is a derivative of phenoxathiin, a heterocyclic compound containing sulfur and oxygen atoms in its structure
Méthodes De Préparation
The synthesis of 1-(8-Acetylphenoxathiin-2-yl)ethanone typically involves the acylation of phenoxathiin derivatives. One common method is the Friedel-Crafts acylation, where phenoxathiin reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like carbon disulfide (CS2) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(8-Acetylphenoxathiin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
1-(8-Acetylphenoxathiin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy and safety as potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(8-Acetylphenoxathiin-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes essential for cell wall synthesis. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparaison Avec Des Composés Similaires
1-(8-Acetylphenoxathiin-2-yl)ethanone can be compared with other similar compounds, such as:
2-Acetylphenothiazine: Both compounds share a similar core structure but differ in their substituents.
Phenoxathiin: The parent compound of this compound, phenoxathiin, is a simpler structure without the acetyl group. It serves as a precursor for the synthesis of more complex derivatives.
Thiazoles: These compounds have a similar heterocyclic structure but contain nitrogen instead of oxygen.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its derivatives offer a wide range of applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
6164-33-6 |
|---|---|
Formule moléculaire |
C16H12O3S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1-(8-acetylphenoxathiin-2-yl)ethanone |
InChI |
InChI=1S/C16H12O3S/c1-9(17)11-3-5-13-15(7-11)20-16-8-12(10(2)18)4-6-14(16)19-13/h3-8H,1-2H3 |
Clé InChI |
KZJDSILKHOJSFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)OC3=C(S2)C=C(C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


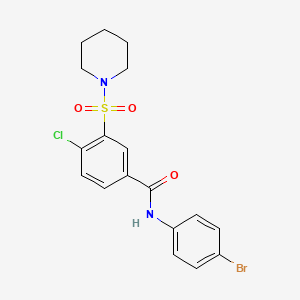
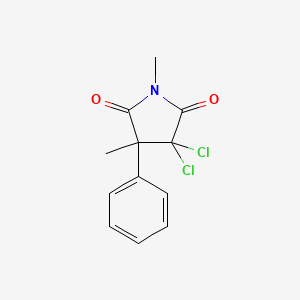

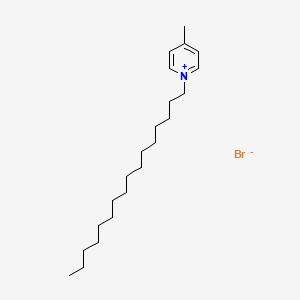

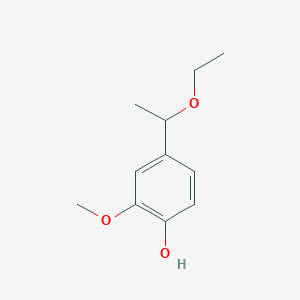
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
